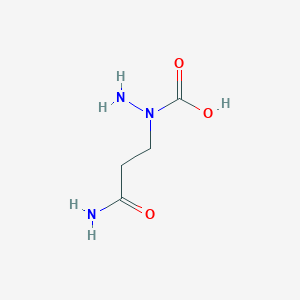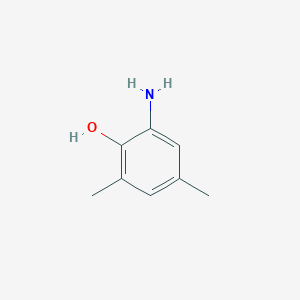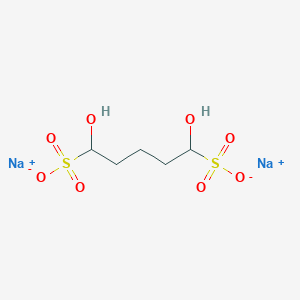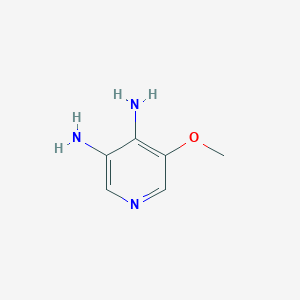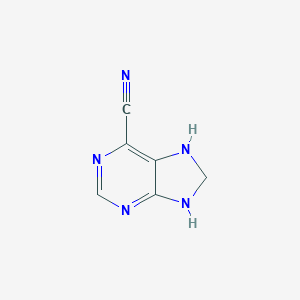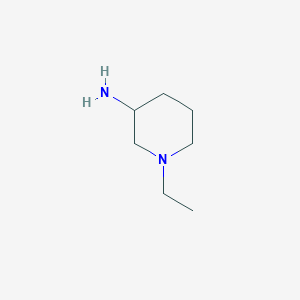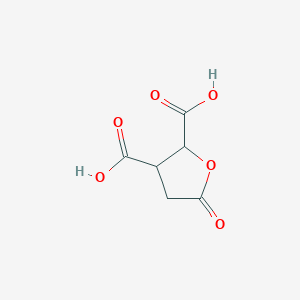
Isocitronsäurelacton
Übersicht
Beschreibung
Isocitric acid lactone, also known as isocitric lactone, is a carbonyl compound with the molecular formula C6H6O6 and a molecular weight of 174.11 g/mol. This compound is characterized by its unique structure, which includes a furan ring with two carboxylic acid groups and a ketone group. It is a white crystalline powder that is soluble in water and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Isocitric acid lactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Target of Action
Isocitric acid lactone, also known as Tetrahydro-5-oxofuran-2,3-dicarboxylic acid, primarily targets enzymes such as aconitate hydratase and isocitrate lyase . These enzymes play a crucial role in the tricarboxylic acid (TCA) cycle, a key metabolic pathway in all aerobic organisms .
Mode of Action
Isocitric acid lactone interacts with its targets by acting as a substrate. In the presence of aconitate hydratase, it can be converted into isocitrate, an intermediate in the TCA cycle . Furthermore, isocitrate lyase can act on isocitrate to produce succinate and glyoxylate .
Biochemical Pathways
The primary biochemical pathway affected by isocitric acid lactone is the TCA cycle . This cycle is central to cellular respiration, where it plays a key role in the breakdown of glucose for energy production. The conversion of isocitric acid lactone to isocitrate and its subsequent breakdown affects the overall flow of the TCA cycle, influencing energy production within the cell .
Pharmacokinetics
It is known that the compound is slightly soluble in water and soluble in organic solvents like ethanol and ethyl acetate This suggests that it may have good bioavailability
Result of Action
The action of isocitric acid lactone at a molecular and cellular level results in changes to metabolic processes, particularly those involving the TCA cycle . By acting as a substrate for key enzymes, it can influence the production of energy within the cell. Additionally, isocitric acid lactone has been found to have powerful antioxidant activity, making it a promising compound for combating oxidative stress .
Action Environment
The action of isocitric acid lactone can be influenced by various environmental factors. For instance, the production of isocitric acid lactone from ester-aldehyde fraction (EAF), a waste product of the ethanol production process, has been shown to be enhanced under conditions of high aeration (60% of air saturation), nitrogen deficiency, and the addition of 15 mM itaconic acid and 2.4 mg/L iron . These conditions suggest that the compound’s action, efficacy, and stability may be influenced by factors such as oxygen levels, nutrient availability, and the presence of other compounds in the environment .
Biochemische Analyse
Biochemical Properties
Isocitric acid lactone plays a role in biochemical reactions, particularly as an intermediate in the tricarboxylic acid (TCA) cycle, which is typical of all aerobic organisms . It interacts with enzymes such as aconitate hydratase, NAD-isocitrate dehydrogenase, NADP-isocitrate dehydrogenase, and isocitrate lyase .
Cellular Effects
It is known to have a powerful antioxidant activity, which can combat oxidative stress .
Molecular Mechanism
It is known to exert its effects at the molecular level through its interactions with various biomolecules and enzymes .
Metabolic Pathways
Isocitric acid lactone is involved in the TCA cycle, a crucial metabolic pathway in all aerobic organisms . It interacts with various enzymes and cofactors within this pathway.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isocitric acid lactone can be synthesized through the oxidation of isocitric acid. The reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the lactone structure.
Industrial Production Methods: In an industrial setting, the production of tetrahydro-5-oxofuran-2,3-dicarboxylic acid may involve the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic oxidation of isocitric acid using specific oxidoreductases can be employed to achieve high yields of the desired product .
Types of Reactions:
Oxidation: Isocitric acid lactone can undergo further oxidation to form more oxidized derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, basic conditions.
Substitution: Alcohols, amines, acyl chlorides, catalytic amounts of acid or base.
Major Products:
Oxidation: More oxidized furan derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 5-oxotetrahydro-2,3-furandicarboxylate: A dimethyl ester derivative of tetrahydro-5-oxofuran-2,3-dicarboxylic acid.
3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-: Another furan derivative with similar structural features.
Uniqueness: Isocitric acid lactone is unique due to its specific lactone structure and the presence of both carboxylic acid and ketone functional groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Eigenschaften
IUPAC Name |
5-oxooxolane-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-3-1-2(5(8)9)4(12-3)6(10)11/h2,4H,1H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZDIMBDWHZXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901062 | |
| Record name | Isocitric acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-32-3, 91284-03-6, 27584-86-7 | |
| Record name | Isocitric acid lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocitric lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC203798 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC203796 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4702-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isocitric acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-5-oxofuran-2,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




